3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate: is an organic ionic liquid. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents. These characteristics make it a valuable substance in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate typically involves the reaction of 1-ethyl-3-methylimidazole with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The process can be summarized as follows:
Starting Materials: 1-ethyl-3-methylimidazole and trifluoroacetic acid.
Reaction Conditions: The reaction is conducted at room temperature with continuous stirring.
Product Isolation: The resulting product is purified through crystallization or distillation to obtain the pure ionic liquid.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the starting materials.
Temperature Control: The reaction temperature is carefully monitored and maintained.
Purification: Industrial-scale purification techniques, such as column chromatography or recrystallization, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ionic liquid can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction could produce simpler imidazolium salts.
Scientific Research Applications
Chemistry: 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is widely used as a solvent and catalyst in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in various chemical reactions.
Biology: In biological research, this compound is used to study enzyme activities and protein interactions. Its ionic nature allows it to stabilize proteins and enzymes, facilitating biochemical assays.
Industry: In industrial applications, this compound is used in electrochemical processes, such as batteries and capacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism by which 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can stabilize transition states in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it interacts with proteins and enzymes, stabilizing their active conformations and enhancing their activity.
Comparison with Similar Compounds
- 1-ethyl-3-methylimidazolium perchlorate
- 1-ethyl-3-methylimidazolium formate
- 1,3-dimethylimidazolium chloride
Comparison: 3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate is unique due to its trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and lower volatility compared to other similar compounds. The trifluoroacetate anion also enhances the compound’s solubility in organic solvents, making it more versatile in various applications.
Properties
Molecular Formula |
C8H13F3N2O2 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H12N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-5H,3,6H2,1-2H3;(H,6,7) |
InChI Key |
SFPTVQNKTCPLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C[NH+](C=C1)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.